molecular formula C28H30N4O2S B13376682 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea

Cat. No.: B13376682
M. Wt: 486.6 g/mol
InChI Key: FJWSMAAPKNETNJ-UHFFFAOYSA-N
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Description

N-{2-[(4-Benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, incorporating distinct structural motifs associated with bioactive molecules. The compound features a benzhydrylpiperazine moiety, a well-documented pharmacophore found in compounds that modulate various biological targets. Piperazine derivatives have demonstrated diverse activities, including modulation of neuropeptide Y2 receptors for potential applications in obesity, pain, and substance abuse disorders , antagonism of CCR-3 receptors for asthma research , and activity as fatty acid amide hydrolase (FAAH) inhibitors for pain and inflammation studies . The integration of a thiourea functional group adjacent to the phenyl ring enhances the molecule's potential for hydrogen bonding and molecular recognition, potentially contributing to enzyme inhibitory properties or receptor binding affinity. The specific structural configuration, combining the benzhydrylpiperazine group with a thiourea linker and propionyl side chain, suggests potential investigation as a modulator of neurological targets, inflammatory pathways, or metabolic enzymes. This compound is provided exclusively for research purposes in laboratory settings. It is intended for use by qualified researchers and professionals in controlled environments. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, prophylactic, or any other human, veterinary, or household use. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C28H30N4O2S/c1-2-25(33)30-28(35)29-24-16-10-9-15-23(24)27(34)32-19-17-31(18-20-32)26(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-16,26H,2,17-20H2,1H3,(H2,29,30,33,35)

InChI Key

FJWSMAAPKNETNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of Core Piperazine Derivatives

a. Synthesis of 1-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl intermediates

The initial step involves synthesizing the piperazine derivative bearing a benzhydryl group, which is achieved via nucleophilic substitution reactions between piperazine and benzhydryl derivatives.

  • Raw Materials:

    • Benzhydryl chloride or benzhydryl halides
    • Piperazine
    • Solvents: Toluene, DMF
  • Reaction Conditions:

    • Use of base (triethylamine or potassium carbonate) to facilitate nucleophilic substitution
    • Reflux at 80–100°C
    • Reaction monitored via TLC

b. Formation of Phenyl-Linked Piperazine

The phenyl linkage is introduced by coupling the phenyl group with the piperazine derivative using acyl chlorides or activated esters.

Step Reagents Conditions Yield Notes
1 4-benzhydryl chloride + piperazine Reflux in toluene with TEA ~75% Nucleophilic substitution at nitrogen
2 Phenyl acyl chloride 0°C to room temp ~80% Formation of phenyl-piperazine carbamate

Coupling of the Phenyl Group with the Thiourea-Linked Piperazine

This step involves attaching the phenyl group to the thiourea derivative via acylation or carbamoylation.

  • Reagents:
    • Phenyl isocyanate or acyl chlorides
    • Base: Triethylamine
  • Reaction Conditions:
    • Solvent: DCM or pyridine
    • Temperature: 0–25°C
    • Duration: 2–4 hours
Raw Material Reaction Conditions Yield Notes
Thiourea derivative Phenyl acyl chloride, TEA ~75% Formation of the final amide linkage

Final Purification and Characterization

The crude product is purified via recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile. Characterization involves spectral methods:

Technique Purpose Typical Data
NMR (¹H, ¹³C) Structural confirmation Chemical shifts consistent with aromatic, piperazine, and thiourea groups
Mass Spectrometry Molecular weight verification Molecular ion peak matching theoretical mass (~specific to the final compound)
IR Spectroscopy Functional group confirmation Characteristic peaks for amide, thiourea, and aromatic groups

Summary of the Proposed Synthesis Pathway

Step Key Reagents Conditions Purpose Yield Estimate
1 Benzhydryl chloride + Piperazine Reflux, TEA Synthesis of benzhydryl-piperazine ~75%
2 Phenyl acyl chloride 0°C to room temp Coupling with phenyl group ~80%
3 Propionyl chloride 0°C, TEA Propionylation ~85%
4 Thiourea Reflux, ethanol Thiourea attachment ~70%
5 Phenyl acyl chloride TEA, DCM Final amide formation ~75%

Research Perspectives and Notes

  • The synthesis of such complex heterocyclic compounds often requires optimization of reaction conditions to maximize yield and purity.
  • The use of spectral techniques confirms the structure and purity of intermediates and final products.
  • Literature indicates that similar compounds are synthesized via stepwise acylation, nucleophilic substitution, and coupling reactions, which are adaptable for this compound.

Chemical Reactions Analysis

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N’-propionylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogs in Thiourea Derivatives

The compound shares core thiourea functionality with derivatives such as N-(4-isopropylphenyl)-N'-propionylthiourea (CAS 64614-79-5) and N-isopropyl-6-(4-isopropyl-1-piperazinyl)nicotinamide (CAS 586996-83-0) . Key structural differences and their implications are outlined below:

Feature Target Compound N-(4-isopropylphenyl)-N'-propionylthiourea N-isopropyl-6-(4-isopropylpiperazinyl)nicotinamide
Core Structure Thiourea with benzhydryl-piperazinyl-phenyl backbone Thiourea with 4-isopropylphenyl group Nicotinamide with isopropyl-piperazinyl substituent
Steric Bulk High (due to benzhydryl group) Moderate (isopropylphenyl) Moderate (isopropylpiperazinyl)
Electronic Effects Electron-withdrawing carbonyl and piperazinyl groups Electron-donating isopropyl group Mixed (electron-withdrawing nicotinamide + donating substituents)
Potential Applications Metal coordination, bioactive molecules (hypothesized) Ligand synthesis, agrochemicals Pharmacological agents (e.g., kinase inhibitors)
  • Steric Impact : The benzhydryl group in the target compound introduces significant steric hindrance, which may reduce reactivity in metal coordination compared to less bulky analogs like N-(4-isopropylphenyl)-N'-propionylthiourea .

Comparison with Metal-Coordinating Thiourea Derivatives

  • Bond Lengths : In zinc complexes, Zn–N bond lengths (e.g., 2.004–2.487 Å) vary with ligand steric bulk . The target compound’s benzhydryl group may lead to elongated metal-ligand bonds, similar to the Zn–N2 bond (2.487 Å) in , which is attributed to steric crowding .
  • Dihedral Angles: The dihedral angle between aromatic rings in (86.05°) suggests non-planar geometry, a feature likely exacerbated in the target compound due to its bulkier substituents. This could hinder π-π stacking, reducing crystallinity but improving solubility .

Biological Activity

N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-propionylthiourea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the available research findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H30N4O2
  • Molecular Weight : 490.5955 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on neurotransmitter systems and its potential as an antimicrobial agent.

Pharmacological Properties

  • Anticonvulsant Activity : Similar compounds in the piperazine class have shown efficacy in models of epilepsy. For example, derivatives like 1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-urea exhibited marked anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . Virtual screening has indicated that certain structural modifications enhance binding affinity at the enzyme's active sites.
  • Antimicrobial Activity : Compounds with similar structural motifs have been tested for their antimicrobial properties against various bacterial strains. For instance, benzotriazole derivatives showed significant antibacterial effects against Escherichia coli and Bacillus subtilis, suggesting that this compound may exhibit similar properties due to its structural analogies .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Modulation of Neurotransmitter Receptors : The piperazine moiety is known for its interaction with various neurotransmitter receptors, potentially leading to enhanced synaptic transmission or modulation of neuronal excitability.
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit acetylcholinesterase suggests a mechanism where it increases acetylcholine levels in synaptic clefts, thereby enhancing cholinergic signaling.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

StudyCompound TestedBiological ActivityFindings
1-{4-[4-(4-chloro-phenyl)-piperazin-1-yl]-phenyl}-3-phenyl-ureaAnticonvulsantSignificant activity in MES and scPTZ tests
Benzotriazole derivativesAntimicrobialEffective against E. coli and B. subtilis
Various piperazine derivativesAcetylcholinesterase inhibitionEnhanced binding at active sites

Q & A

Q. Table 1: Key Spectroscopic Signatures

Functional GroupNMR (1H^1H)IR (cm1^{-1})MS (m/z)
Piperazinylcarbonylδ 3.4–3.8 (m)1640–1680 (C=O)[M+H]+
Thiourea (-NH-CS-NH-)δ 9.2–10.1 (br)1240–1280 (C=S)[M+Na]+
Benzhydryl (Ar2 _2CH)δ 5.4–5.6 (s)--

Q. Table 2: Optimization of Synthesis Parameters

ParameterOptimal RangeImpact on Yield
Reaction Time4–5 hours>85%
Temperature80°C (reflux)Maximizes rate
SolventAnhydrous MeCNPrevents hydrolysis
BaseK₂CO₃ (2 eq)Facilitates deprotonation

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